molecular formula C20H25N3O4 B2979721 N-(sec-butyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 872855-44-2

N-(sec-butyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2979721
CAS RN: 872855-44-2
M. Wt: 371.437
InChI Key: QBTAIROBPTZSPE-UHFFFAOYSA-N
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Description

N-(sec-butyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, also known as MI-2, is a small molecule inhibitor that has been developed as a potential therapeutic agent for cancer treatment. MI-2 inhibits the activity of the MDM2 protein, which is involved in the regulation of the tumor suppressor protein p53.

Scientific Research Applications

Antifungal Applications

Compounds with the morpholino moiety, such as 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, have been identified as effective fungicidal agents against a range of fungi, including Candida and Aspergillus species. Their development has led to improved plasmatic stability while maintaining significant in vitro and in vivo antifungal activity, making them potential candidates for broad-spectrum antifungal agents (Bardiot et al., 2015).

Antimicrobial and Antitumor Properties

The antimicrobial and antitumor properties of morpholino derivatives have been explored through the synthesis of compounds like 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides. These compounds exhibit significant activity against various microbial species and demonstrate potential as new anticancer agents (Gul et al., 2017).

Material Science Applications

In the realm of materials science, derivatives of the compound have been utilized to enhance the photoelectric conversion efficiency of dye-sensitized solar cells. This research demonstrates the potential of such compounds in improving the performance of renewable energy technologies (Wu et al., 2009).

Antiseizure and Neuroprotective Effects

Research on derivatives like sec-Butyl-propylacetamide (SPD) has shown promising anticonvulsant activity and neuroprotection against status epilepticus and organophosphate neuronal damage, highlighting their potential in treating neurologic conditions (White et al., 2012).

Anticonvulsant Lead Identification

The synthesis and evaluation of N-(6-chlorobenzothiazol-2-yl)-2-substituted-acetamides have identified morpholino and imidazolyl derivatives as promising anticonvulsant leads, offering insights into the development of new therapeutic agents (Amir et al., 2011).

properties

IUPAC Name

N-butan-2-yl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-3-14(2)21-20(26)19(25)16-12-23(17-7-5-4-6-15(16)17)13-18(24)22-8-10-27-11-9-22/h4-7,12,14H,3,8-11,13H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTAIROBPTZSPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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